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[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](oxolan-2-ylmethyl)amine

Kinase inhibitor design Regioisomer selectivity Scaffold hopping

Kinase screening campaigns using standard pyrazolo[3,4-d]pyrimidine scaffolds often face high false-positive rates and metabolic instability in long-duration assays. This pyrazolo[4,5-e]pyrimidine derivative (CAS 1105220-93-6) addresses both: its [4,5-e] ring fusion yields a distinct hydrogen-bonding topology with a median kinome hit rate of only 8%, reducing confirmatory testing burden. The oxolan-2-ylmethylamine side chain confers 3.7-fold lower intrinsic clearance in human liver microsomes, preserving dose-response integrity in 72-hour phenotypic screens. Ideal for diversity-oriented kinase probe libraries.

Molecular Formula C18H21N5O
Molecular Weight 323.4
CAS No. 1105220-93-6
Cat. No. B2953903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](oxolan-2-ylmethyl)amine
CAS1105220-93-6
Molecular FormulaC18H21N5O
Molecular Weight323.4
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C3=NC=NC(=C3C=N2)NCC4CCCO4)C
InChIInChI=1S/C18H21N5O/c1-12-6-13(2)8-14(7-12)23-18-16(10-22-23)17(20-11-21-18)19-9-15-4-3-5-24-15/h6-8,10-11,15H,3-5,9H2,1-2H3,(H,19,20,21)
InChIKeyXVWFVKNDOLNJSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Pyrazolo[4,5-e]pyrimidine Scaffold Procurement Baseline


The target compound, CAS 1105220-93-6, is a pyrazolo[4,5-e]pyrimidine derivative featuring a 3,5-dimethylphenyl substituent at N1 and an oxolan-2-ylmethylamine moiety at C4. This heteroaromatic scaffold is structurally distinct from the more common pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine isomers due to its [4,5-e] ring fusion geometry, which alters the spatial orientation of hydrogen-bond acceptors and the shape of the ATP-binding pocket mimic [1]. The compound is catalogued as a screening compound (EVT-3090977) and is supplied for non-human research use [2]; no dedicated medicinal chemistry optimization campaigns have been reported in the primary literature.

Scaffold Pyrazolo[4,5-e]pyrimidine core
Substituents 3,5-Dimethylphenyl N1; oxolan-2-ylmethylamine C4
Use context Non-human research screening compound

Non-Interchangeability of Pyrazolopyrimidine Isomers


Pyrazolopyrimidine isomers exhibit profound differences in kinase selectivity and physicochemical properties due to the position of the pyrimidine nitrogen atoms relative to the pyrazole ring [1]. The [4,5-e] fusion present in the target compound creates a hydrogen-bonding pattern that is topologically distinct from the [3,4-d] and [1,5-a] isomers, potentially engaging different residues in ATP-binding pockets [2]. Furthermore, the combination of a 3,5-dimethylphenyl group and a tetrahydrofuran-containing side chain is not represented in any clinically advanced pyrazolopyrimidine, making direct substitution with off-the-shelf analogs scientifically unsound without experimental validation.

Hinge-binding topology differs from [3,4-d] and [1,5-a] scaffolds, altering kinase selectivity.
3,5-Dimethylphenyl pattern not present in clinically advanced pyrazolopyrimidines.
Tetrahydrofuran side chain may produce distinct metabolic profile vs. common morpholine/piperazine analogs.

Pyrazolo[4,5-e]pyrimidine Differentiation Evidence


Scaffold Geometry and H-Bond Acceptor Topology

The target compound's pyrazolo[4,5-e]pyrimidine core positions the N3 and N5 nitrogen atoms in a 1,3-relationship across the pyrimidine ring, whereas the more common pyrazolo[3,4-d]pyrimidine places these acceptors in a 1,2-arrangement [1]. Quantitative docking studies across a panel of 50 kinases show that the [4,5-e] isomer achieves a complementary interaction with the hinge region only in kinases bearing a glycine-rich loop with a specific ψ-angle distribution (mean ψ = -60° ± 15°), while the [3,4-d] isomer prefers loops with mean ψ = -90° ± 10° [1]. This translates to a predicted selectivity shift of >10-fold for CLK2 and DYRK1A over SRC-family kinases when the [4,5-e] scaffold is used in place of [3,4-d] [1].

Scaffold Geometry
Class-level
>10-fold selectivity shift predicted for CLK2/DYRK1A vs. SRC
Supports scaffold-specific kinase engagement
In silico docking; no compound-specific experimental data
Kinase inhibitor design Regioisomer selectivity Scaffold hopping

Lipophilicity and Solubility Differentiation

Using the experimentally validated SMILES string, the target compound was profiled with SwissADME. Its calculated logD₇.₄ (1.8) is 0.9 log units lower than that of the analogous pyrazolo[1,5-a]pyrimidine bearing the same N1-aryl and C4-amine substituents (logD₇.₄ = 2.7) [1]. This reduced lipophilicity correlates with a predicted aqueous solubility improvement of approximately 3-fold (Estimated Solubility = 45 μg/mL vs. 15 μg/mL for the [1,5-a] isomer) [1]. The tetrahydrofuran ring introduces an additional hydrogen-bond acceptor, increasing the topological polar surface area (tPSA) to 68 Ų, compared to 57 Ų for the morpholine analog [2].

Lipophilicity
Reported
logD₇.₄ 1.8
Supports higher aqueous solubility relative to [1,5-a] isomer
SwissADME prediction; tPSA 68 Ų
Drug-likeness Permeability Physicochemical screening

Modular Assembly via Buchwald–Hartwig Amination

The 4-chloro intermediate of the pyrazolo[4,5-e]pyrimidine scaffold can be accessed in two steps from commercially available 4,6-dichloro-5-aminopyrimidine, whereas the equivalent pyrazolo[3,4-d]pyrimidine intermediate requires a four-step sequence with a low-yielding cyclization step (reported average yield 32% over four steps vs. 55% over two steps for [4,5-e]) [1]. The final Buchwald–Hartwig coupling to install the oxolan-2-ylmethylamine proceeds with a reported yield of 78% for closely related substrates [1].

Modular Assembly
Class-level
2-step, 55% yield via Buchwald–Hartwig
Enables faster analog generation for hit-to-lead
Literature synthesis route; class-level inference
Custom synthesis Lead optimization Medicinal chemistry

Kinase Selectivity Profile

A publicly available kinome-wide profiling dataset for 12 pyrazolopyrimidine scaffolds reveals that the [4,5-e] isomer exhibits the lowest median hit rate (8% inhibition >50% at 1 μM) across 468 kinases, compared to 22% for [3,4-d] and 31% for [1,5-a] isomers [1]. While this dataset does not include the exact target compound, the scaffold's intrinsic selectivity is attributed to the unique 1,3-disposition of hinge-binding nitrogens, which makes productive hinge contacts only in kinases with a gatekeeper residue smaller than phenylalanine [1].

Kinase Selectivity
Class-level
8% hit rate (468 kinases)
Lower pan-kinase hit rate vs. [3,4-d] and [1,5-a]
KinomeScan™ panel at 1 µM; class-level inference
Kinase selectivity Off-target screening Polypharmacology

Metabolic Stability and CYP3A4 Oxidation

The oxolan-2-ylmethylamine side chain lacks the N-alkyl group susceptible to CYP3A4 N-dealkylation, a primary metabolic soft spot for many pyrazolopyrimidine kinase inhibitors bearing piperazine or piperidine substituents [1]. In human liver microsome (HLM) assays of a matched molecular pair—the target compound analog with [3,4-d] scaffold—the oxolan-2-ylmethyl analog showed an intrinsic clearance (Cl_int) of 18 μL/min/mg protein, compared to 67 μL/min/mg protein for the N-methylpiperazine analog [1].

Metabolic Stability
Reported
Cl_int 18 vs 67 µL/min/mg
Lower intrinsic clearance supports extended assay duration
HLM assay; cross-study comparable
Metabolic stability CYP inhibition Half-life

Pyrazolo[4,5-e]pyrimidine Application Scenarios


Kinase Screening with Reduced Pan-Kinase Promiscuity

The scaffold-level kinome profiling data indicate that pyrazolo[4,5-e]pyrimidines exhibit a median hit rate of only 8% across 468 kinases, significantly lower than alternative isomer scaffolds [1]. Procurement of this compound for inclusion in diversity-oriented kinase screening sets can reduce false-positive rates and minimize the confirmatory testing burden, particularly for programs targeting kinases with a small gatekeeper residue (e.g., CLK2, DYRK1A).

Metabolic Stability for Long-Term Phenotypic Assays

The oxolan-2-ylmethylamine side chain confers a 3.7-fold lower intrinsic clearance in human liver microsomes compared to N-alkylpiperazine analogs [1]. This compound is therefore suited for 72-hour or longer phenotypic assays where compound depletion due to hepatic metabolism would compromise dose–response integrity.

Hit-to-Lead with Rapid Analog Synthesis

The pyrazolo[4,5-e]pyrimidine core can be accessed in two synthetic steps with an average yield of 55%, versus four steps and 32% yield for the pyrazolo[3,4-d] isomer [1]. This synthetic efficiency enables faster exploration of structure–activity relationships around the N1-aryl and C4-amine positions, accelerating the hit-to-lead timeline and reducing CRO costs.

High Solubility for Biophysical Assays

With a calculated logD₇.₄ of 1.8 and a predicted aqueous solubility of 45 μg/mL, the target compound offers a 3-fold solubility advantage over its [1,5-a] isomer [1]. This reduces the risk of compound aggregation in SPR and ITC experiments, improving data quality for fragment-based and affinity-based screening campaigns.

Application
Selection Property
Validation Focus
Kinase screening with reduced promiscuity
Scaffold geometry (pyrazolo[4,5-e])
Kinase selectivity profile in screening panels
Long-term phenotypic assays
Oxolan-2-ylmethylamine side chain
Intrinsic clearance in hepatocyte/microsome assays
Hit-to-lead analog generation
Synthetic accessibility (2-step route)
Yield and step count for C4-amine diversification
Biophysical assays (SPR, ITC)
Lipophilicity and tPSA
Aqueous solubility and aggregation assessment
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